

Titration of iodine with sodium thiosulfate in analytical chemistry experiments

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Compound of Interest

Compound Name: Sodium thiosulfate

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Application Notes and Protocols: Titration of Iodine with Sodium Thiosulfate

Audience: Researchers, scientists, and drug development professionals.

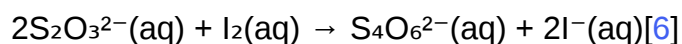
Introduction

Iodometric titration is a versatile and widely used analytical technique in various fields, including pharmaceutical analysis, food science, and environmental monitoring.[1][2][3] This method is a type of redox titration where the concentration of an analyte is determined by reacting it with an excess of iodide ions to liberate iodine, which is then titrated with a standard solution of **sodium thiosulfate**. [2][3] The endpoint of the titration is typically detected using a starch indicator, which forms a distinct blue-black complex with iodine. [4][5] This document provides detailed protocols for the preparation of reagents, the standardization of the **sodium thiosulfate** solution, and the titration procedure itself.

Principle of the Reaction

The titration is based on the reaction between iodine (I_2) and **sodium thiosulfate** ($Na_2S_2O_3$), where iodine is reduced to iodide ions (I^-) and thiosulfate is oxidized to tetrathionate ions ($S_4O_6^{2-}$). [6]

The overall reaction is as follows:



Initially, the iodine solution has a golden-brown color which fades to a pale yellow as the **sodium thiosulfate** is added.[4] When the solution is pale yellow, starch indicator is added, forming a deep blue-black complex with the remaining iodine.[4][5] The titration is continued until the blue color disappears, indicating that all the iodine has reacted.[4]

Experimental Protocols

- Procedure: Dissolve approximately 24.8 g of **sodium thiosulfate** pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) in freshly boiled and cooled deionized water.[7][8] Add about 0.2 g of sodium carbonate as a stabilizer to prevent decomposition.[8][9] Make up the volume to 1000 mL in a volumetric flask and mix thoroughly.[7][9] It is recommended to let the solution stand for at least an hour before standardization.[9]
- Storage: Store the solution in a dark, well-stoppered bottle.[10]
- Procedure: Dissolve approximately 14 g of iodine in a solution of 36 g of potassium iodide (KI) in 100 mL of deionized water.[11][12] Potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I_3^-).[13] After the iodine has completely dissolved, add three drops of hydrochloric acid and dilute to 1000 mL with deionized water.[11][12]
- Storage: Store in a dark, glass-stoppered bottle to prevent loss of iodine due to volatility.[10]
- Procedure: Make a smooth paste of 1 g of soluble starch with a small amount of cold deionized water.[10][14] Pour this paste, with constant stirring, into 100 mL of boiling deionized water.[10][14] Boil for about one minute and then cool.[10] A preservative such as salicylic acid or a pinch of mercuric iodide can be added to prolong the shelf life.[10][15]
- Note: It is often recommended to prepare the starch solution fresh on the day of use.[14][15]

The **sodium thiosulfate** solution must be standardized against a primary standard. Potassium iodate (KIO_3) or potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) are commonly used for this purpose.[7][8][10]

- Principle: Potassium iodate, a strong oxidizing agent, reacts with excess potassium iodide in an acidic medium to liberate a known amount of iodine.[7][16] This liberated iodine is then

titrated with the **sodium thiosulfate** solution.[7]

◦ Reaction 1: $\text{KIO}_3 + 5\text{KI} + 3\text{H}_2\text{SO}_4 \rightarrow 3\text{I}_2 + 3\text{K}_2\text{SO}_4 + 3\text{H}_2\text{O}$ [7]

◦ Reaction 2: $2\text{Na}_2\text{S}_2\text{O}_3 + \text{I}_2 \rightarrow \text{Na}_2\text{S}_4\text{O}_6 + 2\text{NaI}$ [7]

- Protocol:

◦ Accurately weigh about 0.10-0.15 g of dry primary standard potassium iodate and dissolve it in about 40 mL of freshly boiled distilled water in a conical flask.[17]

◦ Add 2 g of iodate-free potassium iodide and 10 mL of 1 M hydrochloric acid or 5 mL of dilute sulfuric acid.[7][17]

◦ Stopper the flask and allow the reaction to proceed in the dark for about 10 minutes.[7][9]

◦ Titrate the liberated iodine with the prepared **sodium thiosulfate** solution until the solution becomes a pale yellow color.[4][15]

◦ Add 2-3 mL of starch indicator solution, which will turn the solution deep blue.[7][15]

◦ Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution.[4][15]

◦ Repeat the titration at least twice more to obtain concordant results (titers agreeing to within 0.1 cm³).[4]

- Protocol:

◦ Pipette a known volume (e.g., 25.00 mL) of the iodine solution into a conical flask.

◦ Titrate with the standardized **sodium thiosulfate** solution from a burette.[4]

◦ As the endpoint is approached, the golden-brown color of the iodine solution will fade to a pale yellow.[4]

◦ At this point, add a few drops of starch indicator solution. The solution will turn a deep blue-black color.[4]

- Continue adding the **sodium thiosulfate** solution dropwise, with constant swirling, until the blue-black color disappears and the solution becomes colorless.^[4]
- Record the final burette reading. Repeat the titration to ensure consistent results.

Data Presentation

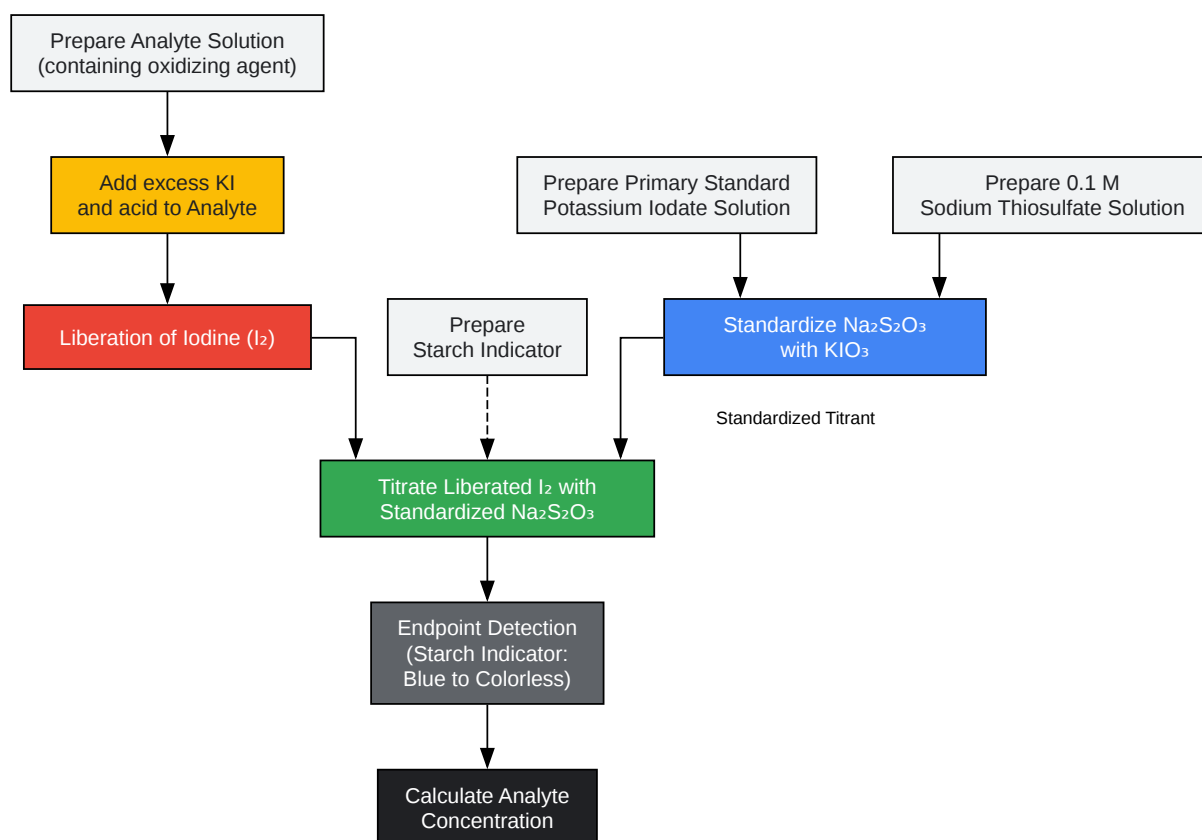
Table 1: Standardization of 0.1 M **Sodium Thiosulfate** Solution with Potassium Iodate

Trial	Mass of KIO ₃ (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na ₂ S ₂ O ₃ used (mL)
1				
2				
3				
Average				

Table 2: Titration of Iodine Solution with Standardized **Sodium Thiosulfate**

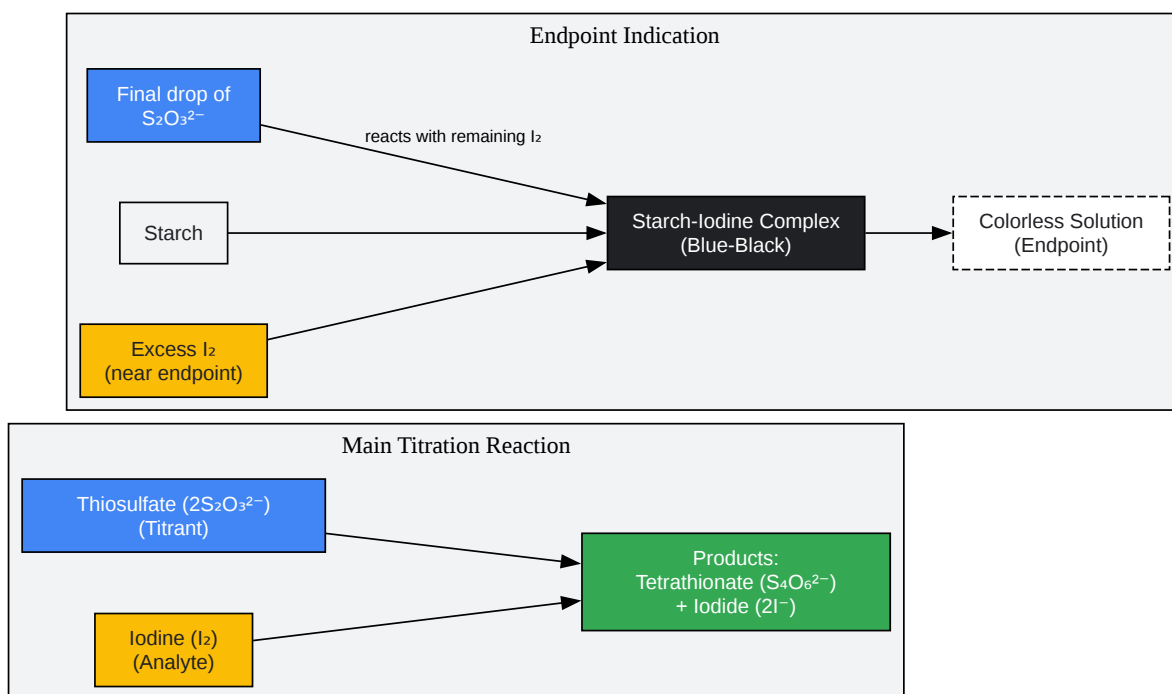
Trial	Volume of Iodine Solution (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na ₂ S ₂ O ₃ used (mL)
1	25.00			
2	25.00			
3	25.00			
Average				

Visualizations



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Caption: Workflow for Iodometric Titration.



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Caption: Chemical Reaction Pathway of the Titration.

Applications

Iodometric titrations are extensively used in various analytical applications:

- **Pharmaceutical Analysis:** This method is employed to determine the purity and stability of drugs.[2][3] For example, it can be used for the estimation of Vitamin C.[18]
- **Environmental Analysis:** It is used to determine the concentration of oxidizing agents such as chlorine in water samples.[2]

- Food Industry: Iodometry is used for quality control, such as determining the concentration of sulfites in food and beverages.[19]
- Metallurgy: It can be used to determine the percentage of copper in alloys like brass.[1] The alloy is dissolved, and the resulting Cu^{2+} ions are reacted with excess iodide to liberate iodine, which is then titrated.[1]
- Determination of Oxidizing Agents: This technique is suitable for quantifying various oxidizing agents, including potassium dichromate and hydrogen peroxide.[2][20]

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